8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with methoxyamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution with bromine can produce bromo-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent probes for the detection of metal ions.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antibacterial activity against Staphylococcus aureus.
Uniqueness
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to its methoxy group at the 8-position, which may enhance its biological activity and specificity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
BOQZWIATWKZFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OC)N |
Origin of Product |
United States |
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